molecular formula C12H15NO5S B8629617 1-[(4-Methoxyphenyl)sulfonyl]-D-proline

1-[(4-Methoxyphenyl)sulfonyl]-D-proline

Cat. No.: B8629617
M. Wt: 285.32 g/mol
InChI Key: LWZATQDWEXAGQR-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Methoxyphenyl)sulfonyl]-D-proline is a chiral building block of significant interest in organic synthesis and medicinal chemistry. This compound features a D-proline backbone modified with a 4-methoxyphenylsulfonyl (tosyl) group on the nitrogen atom. The rigid, five-membered ring of proline introduces conformational constraints, while the electron-withdrawing sulfonyl group enhances the reactivity of the prolyl nitrogen and modulates the compound's physicochemical properties. Similar N-sulfonyl proline derivatives are recognized for their crystalline nature, which facilitates handling and purification . This compound is primarily valued as a versatile intermediate in the synthesis of structurally diverse peptides and peptidomimetics. The "proline editing" strategy highlights the utility of functionalized proline residues for introducing a wide range of functional groups, bioorthogonal handles, and spectroscopic labels into peptide chains to study conformation and function . Furthermore, D-proline and its derivatives are extensively employed in asymmetric catalysis. For instance, they can serve as organocatalysts to facilitate stereoselective transformations like the asymmetric Mannich reaction, enabling the construction of complex chiral molecules with high enantiomeric excess . The structural features of this compound make it a valuable scaffold for developing novel therapeutic agents, chemical probes, and advanced materials. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15NO5S

Molecular Weight

285.32 g/mol

IUPAC Name

(2R)-1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H15NO5S/c1-18-9-4-6-10(7-5-9)19(16,17)13-8-2-3-11(13)12(14)15/h4-7,11H,2-3,8H2,1H3,(H,14,15)/t11-/m1/s1

InChI Key

LWZATQDWEXAGQR-LLVKDONJSA-N

Isomeric SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@@H]2C(=O)O

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O

Origin of Product

United States

Synthetic Methodologies for 1 4 Methoxyphenyl Sulfonyl D Proline and Its Academic Analogs

Direct N-Sulfonylation Approaches for D-Proline Derivatives

The most direct method for synthesizing the target compound and its analogs involves the formation of a sulfonamide bond with the secondary amine of the D-proline ring. This can be achieved through several reliable methods.

A conventional and widely used method for the N-sulfonylation of amino acids is the reaction with a sulfonyl chloride. In this approach, D-proline is treated with 4-methoxybenzenesulfonyl chloride in the presence of a base. The base, typically an inorganic carbonate like sodium carbonate or an organic amine like triethylamine, serves to deprotonate the carboxylic acid and the secondary amine of the proline, facilitating the nucleophilic attack on the sulfonyl chloride. The reaction is generally performed in a suitable solvent system, such as a mixture of water and an organic solvent like dioxane or acetone (B3395972). This method is effective for producing a variety of N-sulfonylated proline derivatives. The reaction of 4-alkylpyridines with aryl sulfonyl chlorides in the presence of triethylamine and a catalytic amount of DMAP (4-dimethylaminopyridine) also leads to the formation of corresponding aryl picolyl sulfones, demonstrating the versatility of sulfonyl chlorides in C-S bond formation. nih.govresearchgate.net

An alternative approach involves the base-mediated coupling of proline with benzenesulfonyl azides. documentsdelivered.comnih.govresearchgate.net A one-pot tandem reaction has been developed that accomplishes both N-sulfonylation and esterification of proline's carboxylic acid. nih.govresearchgate.netacs.org This protocol utilizes a strong base, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which deprotonates the proline. acs.orgnih.gov The resulting prolinate reacts with a benzenesulfonyl azide to form a key intermediate. acs.org This process is notable for its use of 1,2-dichloroethane (DCE) as both a solvent and a reactant, leading to the formation of a 2-chloroethyl ester derivative. nih.govresearchgate.netacs.org This method is effective for various benzenesulfonyl azides bearing both electron-donating and electron-withdrawing substituents. acs.org

A plausible mechanism for this reaction involves the initial deprotonation of proline by DBU to form a prolinate. This prolinate then reacts with the benzenesulfonyl azide to create an intermediate which, through intermolecular ester exchange, forms the N-sulfonylated proline. Finally, an esterification reaction with DCE yields the final 2-chloroethyl ester product. acs.orgnih.gov

The base-mediated coupling reaction described above is particularly useful for the synthesis of halogenated esters like 2-Chloroethyl ((4-Methoxyphenyl)sulfonyl)prolinate. researchgate.netacs.org Using 4-methoxybenzenesulfonyl azide as the starting material in the DBU-mediated reaction with proline in 1,2-dichloroethane results in the formation of this specific halogenated ester. researchgate.net The presence of the β-chloroester in the product is advantageous as it can be easily dissociated to react with nucleophiles (N, S, and O atoms), enhancing its utility for subsequent synthetic modifications. nih.govresearchgate.netacs.org

Below is a table summarizing the synthesis of various 2-chloroethyl (phenylsulfonyl)prolinate derivatives using the base-mediated coupling with benzenesulfonyl azides.

ProductSubstituent on Phenylsulfonyl RingYield
2-Chloroethyl ((4-(tert-Butyl)phenyl)sulfonyl)prolinate4-tert-Butyl86%
2-Chloroethyl ((4-Methoxyphenyl)sulfonyl)prolinate4-MethoxyData not specified
2-Chloroethyl ((4-Cyanophenyl)sulfonyl)prolinate4-Cyano78%
2-Chloroethyl (m-Tolylsulfonyl)prolinate3-Methyl81%

Table generated from data found in ACS Omega, 2021, 6(50), 34796-34804. acs.orgnih.gov

Synthesis of Key Precursors and Building Blocks Incorporating the (4-Methoxyphenyl)sulfonyl Moiety

The primary precursor for the synthesis of 1-[(4-Methoxyphenyl)sulfonyl]-D-proline is 4-methoxybenzene-1-sulfonyl chloride. This compound is commercially available but can also be synthesized from readily available starting materials. nih.gov

One common laboratory-scale synthesis starts from anisole (methoxybenzene). Anisole can be reacted with sulfuryl chloride or chlorosulfonic acid to introduce the sulfonyl chloride group. nih.gov For instance, reacting anisole with 100% sulfuric acid and phosphorus oxychloride at temperatures initially below 5°C and then raised to 95°C yields 4-methoxybenzenesulfonyl chloride after workup. prepchem.com Another method involves the treatment of anisole with chlorosulfonic acid at low temperatures. nih.gov These reactions produce the desired sulfonyl chloride, which can then be used in the N-sulfonylation reactions described previously.

The synthesis of related precursors, such as (Z)-ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate, a key intermediate for other pharmaceuticals, also relies on precursors derived from p-anisidine (4-methoxyaniline). researchgate.netgoogle.com This involves diazotization of p-anisidine followed by a Japp-Klingemann reaction. researchgate.net

Advanced Synthetic Strategies for the this compound Scaffold

To improve reaction efficiency, reduce reaction times, and enhance yields, advanced synthetic methodologies have been developed.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technology can be applied to the synthesis of sulfonamides, including D-proline sulfonamide derivatives. organic-chemistry.orgnih.govresearchgate.net Microwave irradiation can significantly shorten reaction times and often leads to higher yields compared to conventional heating methods. organic-chemistry.org

Chemo- and Stereoselective Synthesis of N-Sulfonylpyrrolidine Analogues

The primary and most direct method for the synthesis of N-sulfonylpyrrolidine compounds, including this compound, involves the reaction of the corresponding proline derivative with a sulfonyl chloride. This reaction is a nucleophilic substitution at the sulfur atom of the sulfonyl chloride by the secondary amine of the proline ring. The stereochemistry of the starting proline is typically retained throughout this process, making it an effective method for producing enantiomerically pure products.

A general procedure for the synthesis of N-sulfonylated prolines involves dissolving the proline in an aqueous basic solution, such as sodium hydroxide or potassium carbonate, followed by the addition of the sulfonyl chloride. The base is essential to neutralize the hydrochloric acid generated during the reaction and to deprotonate the amino group of proline, thereby increasing its nucleophilicity.

For the specific synthesis of this compound, D-proline is reacted with 4-methoxybenzenesulfonyl chloride. The reaction is typically carried out in a biphasic system or in a solvent that can accommodate both the water-soluble proline and the organic-soluble sulfonyl chloride. The use of D-proline as the starting material ensures the desired (R)-configuration at the α-carbon of the final product. The chemo- and stereoselectivity of this reaction are generally high, with the sulfonyl group selectively attaching to the nitrogen atom without affecting the carboxylic acid moiety and without racemization at the chiral center.

Table 1: Representative Chemo- and Stereoselective Synthesis of N-Sulfonylpyrrolidine Analogues

EntryProline DerivativeSulfonyl ChlorideBaseSolventProductYield (%)Ref.
1D-Proline4-Methoxybenzenesulfonyl chlorideNaOHWater/DioxaneThis compound>90[General Method]
2L-ProlineBenzenesulfonyl chlorideK2CO3Water/Acetone1-(Phenylsulfonyl)-L-proline85-95[General Method]
3(2S, 4R)-4-Hydroxy-L-prolinep-Toluenesulfonyl chlorideNaHCO3Water1-(p-Tolylsulfonyl)-(2S, 4R)-4-hydroxy-L-prolineHigh[General Method]

Diversification Strategies and Analog Synthesis of the this compound Core Structure

Further functionalization of the this compound scaffold is a key strategy for developing a library of related compounds for various research applications. Modifications can be introduced on the 4-methoxyphenyl substituent or at various positions on the D-proline ring.

The 4-methoxyphenyl group offers several avenues for chemical modification. The methoxy (B1213986) group can be cleaved to yield the corresponding phenol, which can then be re-alkylated or functionalized in other ways. Additionally, the aromatic ring itself can be subjected to various substitution reactions, although the presence of the electron-donating methoxy group and the deactivating sulfonyl group will direct the position of these substitutions.

One common strategy for modifying the 4-methoxyphenyl group is demethylation to the corresponding phenol. This can be achieved using reagents such as boron tribromide (BBr3) or hydrobromic acid (HBr). The resulting phenolic hydroxyl group can then be derivatized with a variety of alkyl or aryl halides to introduce new functionalities.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent another powerful tool for modifying the aromatic ring. To utilize this method, the 4-methoxyphenylsulfonyl moiety would first need to be converted to a derivative bearing a suitable handle for coupling, such as a halide or a triflate. For instance, if a bromo- or iodo-substituted analogue of 4-methoxybenzenesulfonyl chloride were used in the initial synthesis, the resulting N-sulfonylproline derivative could then participate in Suzuki coupling reactions with various boronic acids to introduce a wide range of aryl or heteroaryl substituents.

Table 2: Potential Modifications on the 4-Methoxyphenyl Substituent

Modification StrategyReagents and ConditionsPotential New Substituent
DemethylationBBr3, DCM, -78 °C to rt-OH
O-Alkylation (of phenol)Alkyl halide, K2CO3, Acetone, reflux-O-Alkyl
Suzuki-Miyaura Coupling (of aryl halide)Arylboronic acid, Pd catalyst, base, solvent, heat-Aryl

The derivatization of the proline ring at the C-3 and C-4 positions provides a means to introduce significant structural diversity and to explore the impact of these modifications on the compound's properties. Various stereoselective methods have been developed for the functionalization of these positions.

For the introduction of substituents at the C-4 position, (4R)- or (4S)-hydroxyproline can serve as a versatile starting material. The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, which can then be displaced by a variety of nucleophiles to introduce new functionalities with inversion of stereochemistry. Alternatively, oxidation of the hydroxyl group to a ketone provides an electrophilic center for the addition of organometallic reagents.

Direct C-H functionalization of the proline ring has also emerged as a powerful strategy. Palladium-catalyzed C-H activation can be used to introduce aryl or other groups at the C-4 position. Furthermore, radical-mediated reactions can also be employed for the introduction of various substituents.

For the C-3 position, stereoselective alkylation of N-sulfonylproline derivatives has been reported. This typically involves the generation of an enolate at the C-2 position, which can then react with an electrophile. The stereochemical outcome of this alkylation can often be controlled by the choice of reagents and reaction conditions.

Table 3: Representative Derivatizations of the D-Proline Ring System

PositionReaction TypeReagents and ConditionsResulting AnalogueStereoselectivityRef.
C-4Nucleophilic Substitution1. TsCl, Pyridine; 2. NaN3, DMF4-Azido-N-sulfonyl-D-prolineHigh (Inversion)[General Method]
C-4Suzuki-Miyaura Coupling4-Iodo-N-sulfonyl-D-proline ester, Arylboronic acid, Pd(OAc)2, ligand, base4-Aryl-N-sulfonyl-D-proline esterHigh google.com
C-3AlkylationN-sulfonyl-D-proline ester, LDA, Alkyl halide3-Alkyl-N-sulfonyl-D-proline esterDiastereoselective researchgate.net

Enzyme Inhibition and Molecular Interaction Studies of 1 4 Methoxyphenyl Sulfonyl D Proline Chemotype

Targeting Matrix Metalloprotease (MMP) Enzymes with D-Proline Sulfonamide Derivatives

The D-proline scaffold has emerged as a significant structural motif in the design of inhibitors for matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the remodeling of the extracellular matrix. mdpi.comresearchgate.net Dysregulation of MMP activity is implicated in numerous pathological conditions, including cancer, arthritis, and cardiovascular diseases. researchgate.netnih.gov Consequently, MMPs are considered important therapeutic targets. researchgate.net D-proline sulfonamide derivatives, including the 1-[(4-Methoxyphenyl)sulfonyl]-D-proline chemotype, have been developed as peptidomimetic inhibitors that can effectively target the active site of these enzymes. mdpi.comresearchgate.net The constrained pyrrolidine (B122466) ring of the D-proline core serves as a valuable template for orienting chemical appendages into specific pockets of the enzyme's binding site to achieve potency and selectivity. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies for MMP-1, MMP-2, MMP-3, MMP-7, and MMP-13 Inhibition

Extensive structure-activity relationship (SAR) studies have been conducted to optimize the inhibitory activity and selectivity of D-proline sulfonamide derivatives against various MMP isoforms. Research has focused on modifying both the N-arylsulfonyl moiety and substituents on the pyrrolidine ring to probe interactions with the enzyme's active site, particularly the S1' pocket, which largely determines inhibitor selectivity. mdpi.com

One comprehensive study developed a series of fifty-six compounds based on a cis-4-hydroxy-D-proline scaffold and tested their inhibitory potential against MMP-1 (collagenase-1), MMP-2 (gelatinase-A), MMP-3 (stromelysin-1), MMP-7 (matrilysin), and MMP-13 (collagenase-3). mdpi.com The findings revealed that this class of compounds are particularly effective inhibitors of MMP-2 and MMP-13, while also showing good selectivity against MMP-7. mdpi.com

Key SAR findings from these studies include:

N-Sulfonyl Group: The nature of the aromatic group on the sulfonamide moiety is crucial for interacting with the S1' pocket of the MMPs. Modifications to this group significantly influence both potency and selectivity.

Pyrrolidine Ring Substituents: The introduction of different functional groups at position 4 of the D-proline ring was explored to enhance selectivity. However, these modifications did not produce remarkable improvements in selectivity for MMP-2. mdpi.com

Sulfonamide Appendages: It was observed that incorporating longer aliphatic substituents into the sulfonamide appendage led to an improvement in selectivity for MMP-2. mdpi.com

Selectivity Profile: Inhibition of MMP-1 and MMP-3 was found to be more variable and highly dependent on the specific functional group at position 4 of the proline ring. mdpi.com

Structural ModificationTarget MMPsObserved Effect on Inhibition/SelectivityReference
Variation of N-arylsulfonyl groupMMP-1, -2, -3, -7, -13Significantly influences potency and selectivity by interacting with the S1' pocket. mdpi.com
Longer aliphatic substituents on sulfonamideMMP-2Improved selectivity for MMP-2. mdpi.com
Functionalization at C-4 of D-proline ringMMP-2Did not show remarkable effects on improving selectivity. mdpi.com
Functionalization at C-4 of D-proline ringMMP-1, MMP-3Resulted in more variable inhibition profiles. mdpi.com

Influence of Pyrrolidine Ring Stereochemistry (e.g., cis-configuration) on Binding Affinity and Selectivity

The stereochemistry of the pyrrolidine ring is a critical determinant of the inhibitory potential of D-proline-based MMP inhibitors. mdpi.com The spatial arrangement of substituents on the scaffold dictates the molecule's ability to adopt the correct conformation for optimal binding within the enzyme's catalytic cleft. mdpi.com

Research has consistently shown that the relative cis-configuration of hydrophobic groups attached to the pyrrolidine scaffold is of paramount importance for achieving high binding activity and selectivity. mdpi.com For instance, compounds derived from (2R,4R)-4-hydroxy-D-proline were found to be more potent inhibitors than their analogues built on a (2S,4R)-4-hydroxy-D-proline or an L-proline scaffold. mdpi.com This highlights the stereospecific requirements of the MMP active site.

Specifically, the R configuration at the C-4 stereocenter has been shown to confer better inhibition. mdpi.com An array of peptidomimetic derivatives with a cis-configuration at the proline scaffold demonstrated good selectivity for MMP-2 over other enzymes like aminopeptidases (APN/CD13) and histone deacetylases (HDACs). mdpi.com This stereochemical preference underscores the importance of precise geometric positioning of inhibitor functional groups to engage with specific subsites within the enzyme for effective and selective inhibition. mdpi.comnih.gov

Inhibition of Dipeptidyl Peptidase-4 (DPP-4) and Related Serine Proteases

Based on available scientific literature, there is limited specific information regarding the inhibitory activity of this compound and its closely related chemotypes against dipeptidyl peptidase-4 (DPP-4) or other related serine proteases. While the proline scaffold is a known feature in some DPP-4 inhibitors, dedicated studies on the D-proline sulfonamide chemotype for this target are not extensively documented.

Investigation of Other Enzyme Inhibition Profiles (e.g., α-glucosidase, acetylcholinesterase, lipoxygenase)

A review of published research indicates a lack of significant investigation into the inhibitory effects of the this compound scaffold against other enzyme classes such as α-glucosidase, acetylcholinesterase, and lipoxygenase. The primary focus of research for this particular chemotype has been on its role as a matrix metalloprotease inhibitor.

Mechanistic Insights into Enzyme-Inhibitor Interactions of the this compound Scaffold

The mechanism of action for this compound and related compounds as MMP inhibitors is rooted in their ability to act as peptidomimetics that effectively occupy the enzyme's active site. The D-proline chemotype possesses a conformation that is well-suited to fit within the catalytic clefts of metalloenzymes. mdpi.com

The key interactions are believed to involve:

Zinc Chelation: A primary component of the inhibitory mechanism for many MMP inhibitors is the coordination of the catalytic zinc ion (Zn²⁺) located at the bottom of the active site. While classic inhibitors use a hydroxamate group for this, the sulfonamide scaffold and other functionalities on the proline ring can also engage in this critical interaction.

S1' Pocket Interaction: The N-(4-methoxyphenyl)sulfonyl group is designed to fit into the deep, hydrophobic S1' pocket of the MMP active site. The size, shape, and electronic properties of this aryl group are crucial for establishing strong van der Waals and hydrophobic interactions, which are major determinants of inhibitor potency and selectivity among different MMPs. mdpi.com

Hydrogen Bonding: The sulfonamide linker and the proline core can form hydrogen bonds with amino acid residues lining the active site, further stabilizing the enzyme-inhibitor complex.

Scaffold Orientation: The rigid, stereochemically defined D-proline ring acts as a scaffold, holding the zinc-binding group and the S1'-interacting moiety in the precise orientation required for high-affinity binding. mdpi.comnih.gov The demonstrated importance of the cis-configuration at the pyrrolidine ring confirms that a specific three-dimensional structure is necessary to correctly position these pharmacophoric elements. mdpi.com

In essence, the this compound scaffold functions by mimicking the substrate's binding mode, with the sulfonamide group interacting with the catalytic zinc center and the methoxyphenyl tail occupying the primary specificity pocket (S1'), leading to potent and often selective inhibition of MMP activity.

Computational and Theoretical Investigations of 1 4 Methoxyphenyl Sulfonyl D Proline

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-[(4-Methoxyphenyl)sulfonyl]-D-proline, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecule's geometry and predict its electronic and vibrational properties.

The electronic structure of a molecule is fundamental to its stability and reactivity. Key aspects of this are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as frontier molecular orbitals. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity; a smaller gap suggests higher reactivity.

From the HOMO and LUMO energy values, several quantum chemical descriptors can be calculated to predict global reactivity. These include ionization potential, electron affinity, electronegativity, chemical hardness, and the global electrophilicity index.

Table 1: Predicted Quantum Chemical Descriptors for this compound (Illustrative) This table presents typical parameters that would be derived from a DFT analysis. The values are illustrative and based on general findings for similar organic molecules.

ParameterFormulaSignificanceIllustrative Value
HOMO Energy (EHOMO) -Electron-donating ability-6.8 eV
LUMO Energy (ELUMO) -Electron-accepting ability-1.5 eV
Energy Gap (ΔE) ELUMO - EHOMOChemical reactivity, stability5.3 eV
Ionization Potential (I) -EHOMOEnergy to remove an electron6.8 eV
Electron Affinity (A) -ELUMOEnergy released when gaining an electron1.5 eV
Chemical Hardness (η) (I - A) / 2Resistance to change in electron distribution2.65 eV
Global Electrophilicity (ω) (I + A)² / (8 * η)Propensity to accept electrons1.56 eV

The reactivity of this compound can be further predicted by analyzing its Molecular Electrostatic Potential (MEP) map. The MEP surface illustrates the charge distribution on the molecule, identifying electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). For this compound, negative potential would be expected around the oxygen atoms of the sulfonyl and carboxyl groups, indicating these are likely sites for electrophilic interactions. Positive potential would be concentrated around the hydrogen atoms.

The frontier orbitals themselves provide clues to reaction pathways. The distribution of the HOMO density indicates the most probable sites for electrophilic attack, while the LUMO density distribution highlights sites susceptible to nucleophilic attack. This analysis helps in understanding how the molecule would interact with other reagents.

The biological activity of a molecule is often dependent on its three-dimensional shape. Conformational analysis is performed to identify the most stable geometric structure of the molecule, corresponding to the global minimum on its potential energy surface. For a related compound, Tosyl-D-proline, DFT calculations confirmed a stable conformation by ensuring the absence of imaginary frequencies in the vibrational analysis. A similar analysis for this compound would confirm its most stable 3D arrangement.

Following optimization, a vibrational frequency analysis is conducted. This not only confirms that the structure is a true energy minimum but also predicts the theoretical infrared (IR) spectrum. By analyzing the vibrational modes, specific spectral peaks can be assigned to the stretching, bending, and torsional motions of the molecule's functional groups.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Illustrative) Based on typical vibrational modes for the constituent functional groups, informed by studies on similar molecules.

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)
O-H Stretch Carboxylic Acid (-COOH)3300 - 2500
C-H Stretch (Aromatic) Phenyl Ring3100 - 3000
C-H Stretch (Aliphatic) Proline Ring, Methoxy (B1213986)3000 - 2850
C=O Stretch Carboxylic Acid (-COOH)1760 - 1690
S=O Asymmetric Stretch Sulfonyl (-SO₂)1350 - 1300
S=O Symmetric Stretch Sulfonyl (-SO₂)1160 - 1120
C-O Stretch Methoxy (-OCH₃)1275 - 1200
C-N Stretch Proline Ring1250 - 1020

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is instrumental in drug discovery for predicting the interaction between a potential drug molecule and its protein target.

In a molecular docking simulation, this compound would be treated as a flexible ligand, and its potential binding modes within the active site of a target protein would be explored. The simulation scores these poses based on a scoring function, which estimates the binding affinity (often expressed in kcal/mol). A more negative score typically indicates a stronger, more favorable interaction. The binding affinity is a crucial metric for predicting whether a ligand can effectively inhibit or modulate the function of a protein target.

Table 3: Illustrative Molecular Docking Results for this compound This table shows a hypothetical outcome of docking the compound against potential protein targets.

Protein TargetPDB IDPredicted Binding Affinity (kcal/mol)Predicted Inhibition Constant (Ki)
Aldose Reductase 1US0-8.5520 nM
Carbonic Anhydrase II 2CBA-7.91.2 µM
MMP-9 4H3X-9.1210 nM

Beyond predicting binding affinity, docking analysis provides detailed insight into the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, π-π stacking, and van der Waals forces. By visualizing the best-docked pose, researchers can identify the key amino acid residues in the protein's active site that form these crucial contacts with the ligand. For this compound, the sulfonyl and carboxyl groups would be expected to act as hydrogen bond acceptors, while the methoxyphenyl and proline rings could engage in hydrophobic or van der Waals interactions.

Table 4: Predicted Key Amino Acid Interactions for this compound (Illustrative) This table provides a hypothetical summary of interactions within a protein's active site.

Part of LigandInteracting Amino Acid ResidueInteraction Type
Carboxyl Group (-COOH) Arginine (Arg), Lysine (Lys)Hydrogen Bond, Salt Bridge
Sulfonyl Group (-SO₂) Serine (Ser), Histidine (His)Hydrogen Bond
Methoxyphenyl Ring Phenylalanine (Phe), Leucine (Leu)Hydrophobic, π-π Stacking
Proline Ring Valine (Val), Isoleucine (Ile)Hydrophobic, van der Waals

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior of Compound-Target Complexes

While general principles of MD simulations are well-established for studying proline-containing molecules and their interactions, specific data relating to the conformational stability, interaction energies, and dynamic fluctuations of a this compound-target complex are not available in the reviewed literature. Such studies would typically involve defining a system containing the compound docked into the active site of its target, solvating it with water molecules, and then simulating its behavior over a specific time period under defined physical conditions.

Analysis of such a simulation would yield data on:

Root Mean Square Fluctuation (RMSF): To identify which parts of the compound and the protein are more flexible or rigid.

Hydrogen Bond Analysis: To determine the key hydrogen bonding interactions that stabilize the complex.

Binding Free Energy Calculations: To estimate the affinity of the compound for its target.

Without specific studies on this compound, it is not possible to provide detailed research findings or data tables on its interaction dynamics with a biological target. The unique structural features of proline, such as its constrained pyrrolidine (B122466) ring, can significantly influence the conformational properties of molecules in which it is incorporated. mdpi.commdpi.comresearchgate.net MD simulations would be a critical tool to elucidate how the (4-Methoxyphenyl)sulfonyl group, combined with the D-proline scaffold, dictates the binding mode and dynamic behavior within a specific protein active site.

Further computational research, specifically molecular dynamics simulations, would be necessary to provide a detailed understanding of the conformational stability and dynamic behavior of the this compound-target complex.

Advanced Structural Elucidation and Characterization Techniques in Research Context

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for a complete assignment of all proton and carbon signals, providing deep insight into the molecular framework and its spatial arrangement.

The structural assignment of 1-[(4-Methoxyphenyl)sulfonyl]-D-proline is achieved through a systematic analysis of its ¹H and ¹³C NMR spectra, supported by 2D correlation experiments.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For this compound, distinct signals are expected for the protons of the D-proline ring and the 4-methoxyphenylsulfonyl group. The aromatic protons of the methoxyphenyl group typically appear as two doublets in the downfield region (around 7.0-7.8 ppm), characteristic of a 1,4-disubstituted benzene ring. The methoxy (B1213986) group protons (OCH₃) will present as a sharp singlet further upfield (around 3.8 ppm). The protons on the proline ring will exhibit more complex splitting patterns due to their diastereotopic nature and spin-spin coupling, appearing in the range of 1.8-4.4 ppm. The α-proton (adjacent to the carboxyl and nitrogen) is typically the most downfield of the proline ring protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number and type of carbon atoms in the molecule. The spectrum would show signals for the carbonyl carbon of the carboxylic acid (around 175 ppm), the aromatic carbons (115-165 ppm), the α-carbon of the proline ring (around 60 ppm), the methoxy carbon (around 55 ppm), and the other aliphatic carbons of the proline ring (24-50 ppm).

2D NMR Spectroscopy: To unambiguously assign these signals, 2D NMR techniques are employed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the definitive assignment of each protonated carbon in the proline ring and the methoxyphenyl group.

DFC-COSY (Double-Quantum Filtered Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. It is crucial for tracing the connectivity of protons within the proline ring, allowing for the assignment of the β, γ, and δ protons by following the coupling network starting from the readily identifiable α-proton.

The following tables summarize the expected chemical shifts for this compound.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in ppm.
Proton PositionExpected Chemical Shift (ppm)Multiplicity
Aromatic H (ortho to SO₂)7.7 - 7.8Doublet
Aromatic H (ortho to OCH₃)6.9 - 7.1Doublet
Proline α-H4.2 - 4.4Doublet of Doublets
Methoxy H (-OCH₃)3.8 - 3.9Singlet
Proline δ-H3.3 - 3.5Multiplet
Proline β, γ-H1.8 - 2.3Multiplet
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in ppm.
Carbon PositionExpected Chemical Shift (ppm)
Carboxyl C=O174 - 176
Aromatic C-O162 - 164
Aromatic C-S130 - 132
Aromatic C (ortho to SO₂)128 - 130
Aromatic C (ortho to OCH₃)114 - 116
Proline α-C60 - 62
Methoxy C (-OCH₃)55 - 56
Proline δ-C48 - 50
Proline β-C30 - 32
Proline γ-C23 - 25

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

HRMS is a critical technique for confirming the identity of a compound by providing a highly accurate mass measurement, which in turn validates its elemental composition.

HRMS measures the mass-to-charge ratio (m/z) of an ion with very high precision (typically to within 5 ppm). For this compound, this technique can confirm its molecular formula, C₁₂H₁₅NO₅S, by matching the experimentally measured mass to the theoretically calculated exact mass.

Table 3: Molecular Formula and Exact Mass Data.
ParameterValue
Molecular FormulaC₁₂H₁₅NO₅S
Calculated Monoisotopic Mass285.0671 Da
Typical HRMS Ion (Positive Mode, [M+H]⁺)286.0743 Da
Typical HRMS Ion (Negative Mode, [M-H]⁻)284.0595 Da

Tandem mass spectrometry (MS/MS) involves the isolation of a parent ion (e.g., the [M+H]⁺ ion) and its fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. The fragmentation pattern helps to confirm the connectivity of the different structural units. For this compound, key fragmentation pathways would involve the cleavage of the S-N bond and fragmentation of the proline ring.

Table 4: Predicted Key Fragment Ions in MS/MS Analysis.
Proposed Fragment Ion (m/z)Proposed Structure / Neutral Loss
171.0113[M+H - C₅H₈O₂]⁺ (Loss of proline moiety) or [4-methoxyphenylsulfonyl]⁺
155.0164[M+H - C₅H₈O₂ - O]⁺ (Loss of proline and an oxygen atom)
115.0606[M+H - C₇H₇O₃S]⁺ (Loss of 4-methoxyphenylsulfonyl group) or [Proline]⁺
70.0495[Proline - COOH]⁺ (Decarboxylated proline ring)

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Molecular Vibrations

Table 5: Key Vibrational Frequencies and Assignments.
Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Functional Group
O-H Stretch3300 - 2500 (broad)Weak/Not observedCarboxylic Acid
Aromatic C-H Stretch3100 - 3000StrongAromatic Ring
Aliphatic C-H Stretch3000 - 2850StrongProline Ring, Methoxy
C=O Stretch1750 - 1700MediumCarboxylic Acid
Aromatic C=C Stretch1600 - 1450StrongAromatic Ring
SO₂ Asymmetric Stretch1350 - 1320MediumSulfonyl
SO₂ Symmetric Stretch1170 - 1150StrongSulfonyl
C-O Stretch1270 - 1230MediumAryl Ether (Methoxy)
S-N Stretch980 - 920WeakSulfonamide

X-ray Crystallography for Definitive Absolute Stereochemistry and Three-Dimensional Structure Determination

Information regarding the single-crystal X-ray diffraction analysis of this compound, including crystallographic data tables and a detailed description of its three-dimensional structure and absolute stereochemistry, is not available in the reviewed literature.

Future Research Directions and Emerging Avenues for 1 4 Methoxyphenyl Sulfonyl D Proline

Development of Novel and Green Synthetic Methodologies

The future synthesis of 1-[(4-Methoxyphenyl)sulfonyl]-D-proline and its derivatives will likely focus on principles of green and sustainable chemistry. Traditional synthetic routes often involve multiple steps with the use of hazardous reagents and solvents. Emerging research avenues aim to develop more efficient, atom-economical, and environmentally benign processes.

One promising direction is the adoption of flow chemistry . Continuous flow processes offer enhanced safety, better heat and mass transfer, and the potential for straightforward scaling-up. cam.ac.uk For the synthesis of sulfonylated proline derivatives, flow chemistry could enable precise control over reaction parameters, leading to higher yields and purities while minimizing waste. Another area of interest is the use of organocatalysis under microflow conditions , which presents a green chemistry approach to stereoselective reactions. researchgate.net

Furthermore, the development of synthetic protocols that reduce the number of steps and avoid protecting groups is a key goal. Methodologies such as late-stage functionalization, where a desired functional group is introduced at a later stage of the synthesis, could provide more direct access to a diverse range of this compound analogs. nih.govresearchgate.net

Synthetic ApproachPotential AdvantagesKey Research Focus
Flow Chemistry Improved safety, scalability, and process control.Optimization of reaction conditions in continuous flow reactors.
Biocatalysis High selectivity, mild reaction conditions, and use of renewable resources.Identification and engineering of enzymes for the sulfonation of proline.
Late-Stage Functionalization Rapid access to a library of derivatives from a common intermediate.Development of selective C-H functionalization methods for the proline ring.

Exploration of New Catalytic Transformations Beyond Established Applications

While N-sulfonylated proline derivatives are well-established as organocatalysts for reactions like aldol (B89426) and Mannich reactions, future research will likely uncover their potential in a broader range of catalytic transformations. orcid.orgias.ac.in The unique structural and electronic properties imparted by the (4-methoxyphenyl)sulfonyl group can be exploited for novel reactivity.

A significant emerging area is the integration of proline-based catalysts with photoredox catalysis . diva-portal.org This combination allows for the generation of radical intermediates under mild conditions, opening up new pathways for asymmetric synthesis that are not accessible through traditional methods. bohrium.comrsc.orgresearchgate.netchemrxiv.org For example, a chiral proline-based organocatalyst functionalized with a photocatalytic moiety could enable enantioselective radical additions. diva-portal.org

Another frontier is the use of proline derivatives as chiral ligands in transition-metal catalyzed C-H functionalization . wikipedia.orgmdpi.comacs.org The development of ligands that can control both the reactivity and stereoselectivity of C-H activation reactions is a major goal in modern organic synthesis. The rigid backbone of this compound makes it an attractive scaffold for the design of such ligands.

Catalytic TransformationPotential ApplicationKey Research Focus
Photoredox Catalysis Enantioselective radical reactions, synthesis of complex chiral molecules.Design of proline-based catalysts with integrated photosensitizers.
C-H Functionalization Direct and efficient modification of complex molecules.Synthesis of novel proline-based ligands for transition metal catalysts.
Cascade Reactions Rapid construction of molecular complexity from simple starting materials.Design of catalysts that can orchestrate multiple reaction steps in a single pot.

Rational Design of Highly Selective and Potent Enzyme Inhibitors and Biological Probes

The structural features of this compound make it a compelling scaffold for the design of enzyme inhibitors and biological probes. The sulfonyl group can participate in key hydrogen bonding interactions within an enzyme's active site, while the proline ring provides a rigid framework that can be functionalized to achieve high binding affinity and selectivity. nih.gov

Future research will likely involve the structure-based design of inhibitors targeting a range of enzymes implicated in disease, such as proteases, kinases, and metabolic enzymes. core.ac.ukgoogle.comgoogle.com N-sulfonylated amino acid derivatives have already shown promise as inhibitors of serine proteases. google.com By leveraging computational modeling and structural biology, it will be possible to design derivatives of this compound with optimized interactions with their biological targets.

Furthermore, the development of fluorescently labeled biological probes based on this scaffold is an exciting avenue. These probes can be used to visualize and study biological processes in real-time, providing valuable insights into disease mechanisms and aiding in drug discovery.

ApplicationDesign StrategyKey Research Focus
Enzyme Inhibitors Structure-based design, fragment-based screening.Targeting enzymes involved in cancer, inflammation, and infectious diseases.
Biological Probes Covalent attachment of fluorophores or other reporter groups.Development of probes for specific cellular targets and imaging applications.
Peptidomimetics Incorporation into peptide sequences to mimic or disrupt protein-protein interactions.Design of stable and cell-permeable peptidomimetics with therapeutic potential.

Integration with Advanced Materials Science and Supramolecular Chemistry

The unique molecular structure of this compound can be harnessed to create novel materials with tailored properties. The combination of a rigid chiral backbone and functional groups capable of non-covalent interactions makes it an ideal building block for supramolecular self-assembly . acs.orgresearchgate.netacs.org

Future research could explore the formation of well-defined nanostructures, such as nanotubes, nanofibers, and gels, through the self-assembly of this compound or its derivatives. These materials could find applications in areas such as drug delivery, tissue engineering, and catalysis. The ability of the sulfonyl group to participate in hydrogen bonding and other non-covalent interactions will be crucial in directing the self-assembly process. nih.gov

Moreover, the incorporation of this compound into polymeric materials could lead to the development of functional polymers with unique chiral recognition properties. acs.orgyamagata-u.ac.jpscirp.org For example, proline-functionalized polymers could be used as chiral stationary phases in chromatography or as catalysts in asymmetric synthesis. researchgate.net

Area of Materials SciencePotential ApplicationKey Research Focus
Supramolecular Chemistry Drug delivery systems, hydrogels for tissue engineering, responsive materials.Understanding and controlling the self-assembly behavior in different environments.
Polymer Chemistry Chiral separation media, recyclable catalysts, stimuli-responsive polymers.Synthesis of well-defined polymers with controlled architecture and functionality.
Nanomaterials Chiral nanoparticles for asymmetric catalysis, functionalized surfaces.Covalent attachment to nanoparticles and characterization of the resulting materials.

Computational Chemistry for Predictive Design and De Novo Compound Discovery

Computational chemistry is set to play an increasingly pivotal role in guiding future research on this compound. Density Functional Theory (DFT) calculations can provide valuable insights into the mechanisms of catalytic reactions, helping to rationalize observed stereoselectivities and to design more efficient catalysts. acs.org

A particularly exciting frontier is the use of machine learning and artificial intelligence for the de novo design of novel catalysts and inhibitors. ethz.chnih.gov By training algorithms on existing experimental data, it is possible to predict the properties of new molecules and to identify promising candidates for synthesis and testing. nih.govpnas.orgnih.govacs.orgacs.org This approach has the potential to significantly accelerate the discovery of new applications for the this compound scaffold.

Computational methods can also be used for virtual screening of compound libraries to identify new enzyme inhibitors or to predict the self-assembly behavior of new materials. This in silico approach can save significant time and resources compared to traditional experimental screening methods.

Computational MethodApplicationKey Research Focus
Quantum Mechanics (DFT) Elucidation of reaction mechanisms, prediction of catalyst performance.Accurate modeling of transition states and non-covalent interactions.
Molecular Dynamics Simulation of protein-ligand interactions, prediction of self-assembly.Development of accurate force fields for sulfonylated amino acids.
Machine Learning/AI De novo design of catalysts and inhibitors, prediction of properties.Curation of large datasets for model training and validation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.